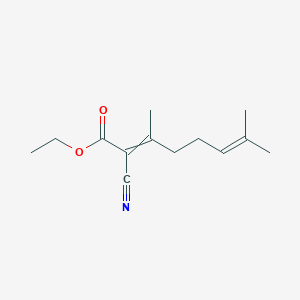
Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate is an organic compound with a complex structure that includes a cyano group, an ester group, and multiple double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate typically involves the esterification of 2-cyano-3,7-dimethylocta-2,6-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various ester derivatives.
科学研究应用
Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the ester group can participate in hydrolysis reactions. The double bonds in the structure may also undergo addition reactions, contributing to the compound’s reactivity.
相似化合物的比较
Similar Compounds
Ethyl 3,7-dimethylocta-2,6-dienoate: Lacks the cyano group, making it less reactive in certain types of reactions.
Ethyl 2-cyano-3,7-dimethylocta-2,6-dienal: Contains an aldehyde group instead of an ester group, leading to different reactivity and applications.
Uniqueness
Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate is unique due to the presence of both a cyano group and an ester group, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
属性
CAS 编号 |
61432-75-5 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC 名称 |
ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C13H19NO2/c1-5-16-13(15)12(9-14)11(4)8-6-7-10(2)3/h7H,5-6,8H2,1-4H3 |
InChI 键 |
AVJOTYFOPVIABZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C(C)CCC=C(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)

![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran](/img/structure/B14587301.png)
![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)


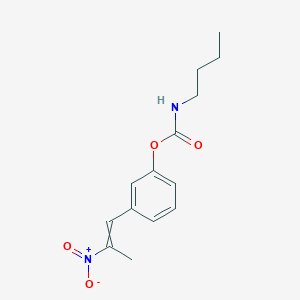
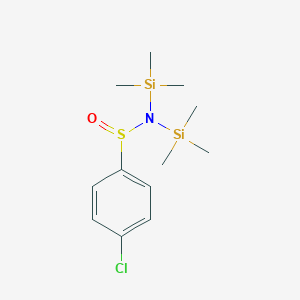
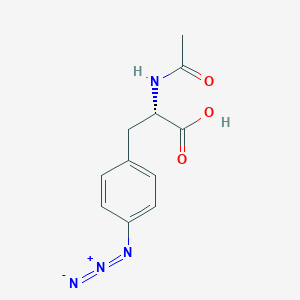

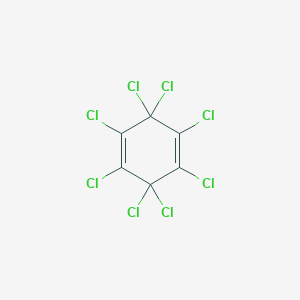
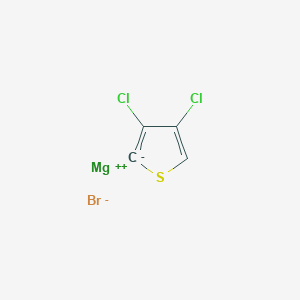
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
